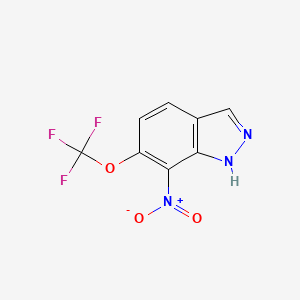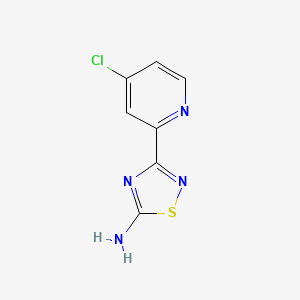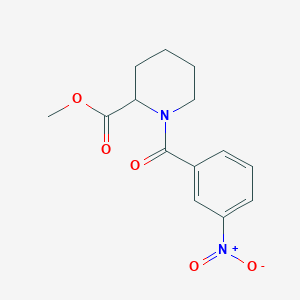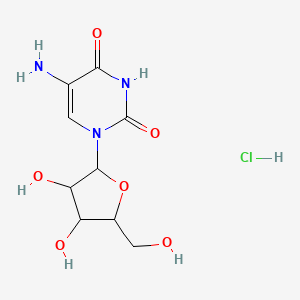
5-Aminouridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminouridine hydrochloride is a novel nucleoside compound with the empirical formula C9H13N3O6 · HCl and a molecular weight of 295.68 g/mol . It is known for its inhibitory effects on RNA polymerase and has shown activity against cancer cells and viral infections such as HIV and hepatitis B . This compound is also used as a building block for monophosphate or diphosphate analogs, which are important components in the synthesis of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminouridine hydrochloride is synthesized by reacting uracil with ammonia and hydrogen chloride . The reaction typically involves the following steps:
- The resulting compound is then reacted with hydrogen chloride to form the hydrochloride salt.
Uracil: is treated with to introduce the amino group.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of uracil.
Ammoniation: to introduce the amino group.
Hydrochlorination: to form the hydrochloride salt.
Purification: to achieve high purity with low impurity levels.
Chemical Reactions Analysis
Types of Reactions
5-Aminouridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and alkoxides.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Substituted uridine derivatives with different functional groups.
Scientific Research Applications
5-Aminouridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: Inhibits RNA polymerase, making it useful in studying transcription processes.
Medicine: Shows activity against cancer cells and viral infections such as HIV and hepatitis B.
Industry: Used in the production of DNA and RNA synthesis components.
Mechanism of Action
The mechanism of action of 5-Aminouridine hydrochloride involves its inhibition of RNA polymerase . The compound binds to the enzyme, preventing the transcription of RNA from DNA templates. This inhibition disrupts the synthesis of essential proteins, leading to the death of cancer cells and the inhibition of viral replication . The molecular targets include the active site of RNA polymerase and other associated transcription factors .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyuridine: Another nucleoside analog that inhibits RNA synthesis.
Showdomycin: An antibiotic with structural similarity to uridine and pseudouridine.
Uniqueness
5-Aminouridine hydrochloride is unique due to its specific inhibition of RNA polymerase and its broad-spectrum activity against cancer cells and viral infections . Unlike other nucleoside analogs, it exerts its effects primarily after conversion to phosphorylated derivatives .
Properties
Molecular Formula |
C9H14ClN3O6 |
|---|---|
Molecular Weight |
295.68 g/mol |
IUPAC Name |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H |
InChI Key |
FPVJCMJKVVJWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


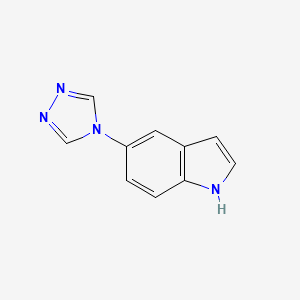
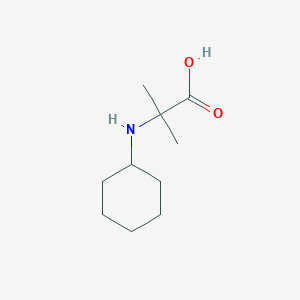
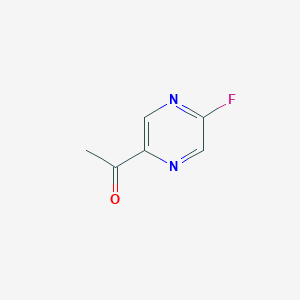
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)
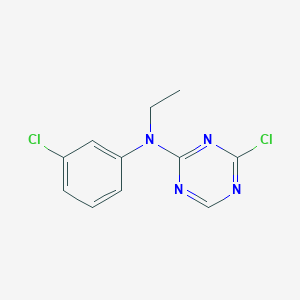
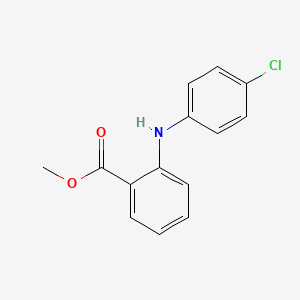
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)



